N-Methyl-4-trifluoromethylpiperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and natural products. bldpharm.comchemicalbook.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. bldpharm.comchemeo.com The prevalence of this scaffold can be attributed to several key features. Its saturated, sp3-hybridized nature provides a three-dimensional geometry that allows for precise spatial orientation of substituents, enabling more specific and effective interactions with biological targets compared to flat aromatic rings. chemicalbook.com
The introduction of chiral piperidine scaffolds into drug candidates has been shown to be a valuable strategy for several reasons. sigmaaldrich.com It can modulate important physicochemical properties such as solubility and lipophilicity, enhance biological activity and selectivity for a specific target, improve pharmacokinetic profiles (including absorption, distribution, metabolism, and excretion), and in some cases, reduce cardiac toxicity. sigmaaldrich.com The development of efficient and cost-effective synthetic methods for producing variously substituted piperidines remains a significant objective in modern organic chemistry, reflecting the scaffold's immense value in the design of new therapeutic agents. bldpharm.com
Strategic Incorporation of the Trifluoromethyl Group in Molecular Design
The trifluoromethyl (CF3) group is a privileged substituent in modern drug design, frequently incorporated to enhance the properties of a lead compound. Its strategic use stems from the unique electronic properties of fluorine. The CF3 group is highly electronegative and is often considered a bioisostere of a methyl or chloro group, allowing it to replace these groups to fine-tune a molecule's characteristics.
One of the most significant advantages of the trifluoromethyl group is its effect on metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic oxidation by enzymes such as cytochrome P450. This can increase a drug's half-life and bioavailability. Furthermore, the incorporation of a CF3 group can profoundly influence a molecule's lipophilicity, which affects its ability to permeate biological membranes. It can also alter the acidity or basicity (pKa) of nearby functional groups and enhance binding affinity to target proteins through various non-covalent interactions. Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex).
Evolution of Research on Trifluoromethylated Piperidine Derivatives
The logical convergence of the advantageous properties of both the piperidine scaffold and the trifluoromethyl group has led to a dedicated area of research focused on trifluoromethylated piperidine derivatives. The goal is to create novel compounds that benefit from the metabolic stability and modified electronic properties of the CF3 group, combined with the favorable three-dimensional structure and pharmacokinetic profile of the piperidine ring.
Research in this field has largely concentrated on developing versatile and efficient synthetic methodologies. A significant body of work describes various pathways to introduce the trifluoromethyl group into a piperidine ring, particularly at the α-position (adjacent to the nitrogen). Methods such as the nucleophilic trifluoromethylation of pyridinium (B92312) intermediates followed by hydrogenation have been successfully developed. Other strategies include ring expansion from smaller fluorinated precursors or cyclization of linear amines. The Mannich reaction has also been shown as a viable pathway for introducing a trifluoromethyl group into heterocyclic compounds like piperidine. These synthetic advancements are crucial for generating a diverse library of trifluoromethylated piperidines for further investigation in medicinal chemistry and materials science.
Scope and Academic Objectives of Research Pertaining to N-Methyl-4-trifluoromethylpiperidine
The specific compound, this compound, represents a precise molecular architecture within the broader class of trifluoromethylated piperidines. Research on this molecule is driven by a clear set of academic objectives aimed at understanding the interplay between its three key structural components.
The primary scope of research involves the synthesis, purification, and comprehensive characterization of the molecule. Following its preparation, a key objective is to conduct a detailed conformational analysis to understand how the 4-position trifluoromethyl group influences the stereochemistry of the piperidine ring and the orientation of the N-methyl group.
A central academic goal is to quantify the physicochemical properties of this compound and compare them to related analogs. This includes determining its basicity (pKa), lipophilicity (LogP), and solubility. These parameters are critical for predicting its behavior in biological systems. The N-methyl group, in particular, is expected to increase the compound's basicity compared to its secondary amine counterpart, 4-(trifluoromethyl)piperidine, which has significant implications for its interaction with physiological targets.
Ultimately, the overarching objective is to evaluate the potential of this compound as a building block for more complex molecules in medicinal chemistry. Research would involve screening the compound for biological activity across various assays to identify potential therapeutic applications. The data gathered would contribute valuable structure-activity relationship (SAR) knowledge, informing the future design of advanced piperidine-based therapeutic agents.
Data Tables
Table 1: Key Properties of Constituent Structural Motifs
| Structural Motif | Key Physicochemical & Medicinal Chemistry Properties |
|---|---|
| Piperidine Scaffold | Provides a 3D, non-planar structure. chemicalbook.com Modulates solubility and lipophilicity. sigmaaldrich.com Can improve pharmacokinetic properties. sigmaaldrich.com Forms the core of numerous approved drugs. bldpharm.comchemeo.com |
| Trifluoromethyl (CF3) Group | High electronegativity. Enhances metabolic stability by blocking oxidation. Increases lipophilicity and membrane permeability. Acts as a bioisostere for methyl or chloro groups. |
| N-Methyl Group | Increases basicity of the piperidine nitrogen compared to a secondary amine. Can influence receptor binding and selectivity. May alter metabolic pathways of the parent amine. |
Table 2: Physicochemical Data for this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 4-(Trifluoromethyl)piperidine | C₆H₁₀F₃N | 153.15 | 657-36-3 |
| N-Methyl-4-piperidinol | C₆H₁₃NO | 115.17 | 106-52-5 |
Structure
3D Structure
Properties
CAS No. |
1389313-54-5 |
|---|---|
Molecular Formula |
C7H12F3N |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-11-4-2-6(3-5-11)7(8,9)10/h6H,2-5H2,1H3 |
InChI Key |
GENRMUUSRZVCQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of N Methyl 4 Trifluoromethylpiperidine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of N-Methyl-4-trifluoromethylpiperidine analogues in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for an unambiguous assignment of all proton, carbon, and fluorine signals, providing a complete picture of the molecule's constitution and stereochemistry.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Connectivity and Electronic Environment
Multi-nuclear NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the N-methyl group and the piperidine (B6355638) ring protons. The N-methyl protons typically appear as a singlet, with a chemical shift influenced by the nitrogen's electronic environment. The piperidine ring protons exhibit more complex splitting patterns due to geminal and vicinal couplings. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear at a lower field compared to the protons on C3 and C5. The proton at the C4 position, bearing the trifluoromethyl group, will also have a characteristic chemical shift.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each carbon atom in a different chemical environment gives a distinct signal. The chemical shifts are highly dependent on the substituent effects. The carbon of the N-methyl group will appear in the aliphatic region. The piperidine ring carbons (C2, C3, C4, C5, C6) will have characteristic shifts, with C2 and C6 being deshielded by the adjacent nitrogen atom. The C4 carbon, directly attached to the electron-withdrawing trifluoromethyl group, will be significantly deshielded. The trifluoromethyl carbon itself will also be observable and will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. This compound will exhibit a single signal in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group and typically appears in a well-defined region for such moieties.
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | ~2.3 | s | N-CH₃ |
| ~2.0 - 2.8 | m | H-2, H-6 (axial & equatorial) | |
| ~1.5 - 2.0 | m | H-3, H-5 (axial & equatorial) | |
| ~2.1 - 2.5 | m | H-4 | |
| ¹³C | ~46 | q | N-CH₃ |
| ~56 | t | C-2, C-6 | |
| ~28 | t | C-3, C-5 | |
| ~40 | d (q coupling with F) | C-4 | |
| ~125 | q (¹JCF ≈ 270-280 Hz) | CF₃ | |
| ¹⁹F | ~ -60 to -80 | s | CF₃ |
Note: Predicted chemical shifts are based on data for N-methylpiperidine and typical values for trifluoromethyl groups. Actual values may vary depending on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY) for Spatial Relationships and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of this compound analogues, as they reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This is crucial for tracing the connectivity of the protons around the piperidine ring, for instance, from H-2 to H-3, and H-3 to H-4.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show correlations between protons and directly attached carbons (or other heteroatoms). researchgate.net An HSQC spectrum of this compound would have cross-peaks connecting the ¹H signal of each proton to the ¹³C signal of the carbon it is bonded to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å). This is particularly valuable for determining the stereochemistry and preferred conformation of the piperidine ring. For instance, NOESY can distinguish between axial and equatorial protons and determine the orientation of the N-methyl and 4-trifluoromethyl substituents. youtube.com
Dynamic NMR Studies of Ring Inversion and N-Methyl Group Rotation
Piperidine rings are not static; they undergo rapid conformational changes at room temperature, primarily through a process called ring inversion. In this compound, two dynamic processes are of interest: the chair-to-chair ring inversion and the rotation of the N-methyl group.
Dynamic NMR (DNMR) spectroscopy is used to study these processes by monitoring the changes in the NMR spectrum as a function of temperature. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial protons begin to broaden and merge. Below the coalescence temperature, at the slow exchange limit, distinct signals for the axial and equatorial protons can be observed.
From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion can be calculated. For N-methylpiperidine, the barrier to ring inversion is in the range of 10-12 kcal/mol. The presence of a bulky trifluoromethyl group at the 4-position can influence this energy barrier.
Similarly, rotation around the C-N bond of the N-methyl group can also be studied by DNMR, although this process typically has a lower energy barrier than ring inversion in simple N-methylpiperidines.
| Dynamic Process | Typical Energy Barrier (ΔG‡) | NMR Observation |
| Piperidine Ring Inversion | 10-12 kcal/mol | Coalescence of axial and equatorial proton signals at low temperature. |
| N-Methyl Group Rotation | 6-8 kcal/mol | May require very low temperatures to observe restricted rotation. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine will appear in the 1000-1200 cm⁻¹ region. The most characteristic bands, however, will be the strong absorptions associated with the C-F bonds of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ range. The exact position and number of these bands can be sensitive to the local molecular geometry.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H and C-N vibrations are also active in the Raman spectrum. The symmetric C-F stretching mode of the CF₃ group is often strong in the Raman spectrum. Since Raman spectroscopy is less sensitive to water, it can be a useful technique for studying these compounds in aqueous media.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2800-3000 | Medium to Strong |
| C-N (Tertiary Amine) | Stretching | 1000-1200 | Medium |
| C-F (CF₃) | Stretching | 1100-1300 | Strong |
| CH₂ | Bending (Scissoring) | ~1450 | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion upon electron ionization (EI) is expected to follow characteristic pathways for cyclic amines. A common fragmentation pathway is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl radical or a substituted ethyl radical, resulting in a stable iminium ion.
Another likely fragmentation pathway involves the loss of the trifluoromethyl group (•CF₃) or a neutral molecule of hydrogen fluoride (HF). The piperidine ring itself can also undergo cleavage, leading to a series of smaller fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of their elemental composition.
Proposed Fragmentation Pathways for this compound:
α-Cleavage: Cleavage of the C2-C3 or C5-C6 bond, leading to the formation of a stable iminium cation.
Loss of Substituents: Loss of the N-methyl group (•CH₃) or the 4-trifluoromethyl group (•CF₃).
Ring Cleavage: Fragmentation of the piperidine ring into smaller charged species.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| M⁺ | [C₇H₁₂F₃N]⁺ | Molecular Ion |
| M-15 | [C₆H₉F₃N]⁺ | Loss of •CH₃ |
| M-69 | [C₇H₁₂N]⁺ | Loss of •CF₃ |
| Various | Iminium ions, smaller ring fragments | α-cleavage and ring fragmentation |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of a suitable salt or derivative of this compound would provide precise information on bond lengths, bond angles, and torsional angles.
The analysis would be expected to confirm that the piperidine ring adopts a chair conformation, which is the most stable conformation for six-membered rings. The positions of the N-methyl and 4-trifluoromethyl substituents, whether axial or equatorial, would be unambiguously determined. In the solid state, the preferred conformation is often the one that minimizes steric interactions. Therefore, it is likely that the bulky trifluoromethyl group would occupy an equatorial position to reduce steric strain. The orientation of the N-methyl group (axial vs. equatorial) is more variable and can be influenced by crystal packing forces.
Furthermore, X-ray crystallography can reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding (if a suitable hydrogen bond donor/acceptor is present in the crystal) and other non-covalent interactions. If the compound is chiral, X-ray crystallography of a single crystal of one enantiomer can be used to determine its absolute configuration.
Expected Structural Parameters from X-ray Crystallography:
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Stereochemistry
Chiroptical spectroscopy has become a vital tool for establishing the absolute configuration and assessing the enantiomeric purity of chiral molecules, a critical step in pharmaceutical development and stereoselective synthesis. mdpi.comnih.gov Among these techniques, Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.de This phenomenon, known as the Cotton effect, provides structural information about the stereochemical arrangement of atoms within the molecule. nih.gov For analogues of this compound, which may exist as enantiomers depending on substitution patterns, ECD offers a powerful, non-destructive method for detailed stereochemical characterization. mdpi.com
The application of ECD is particularly valuable when traditional methods like X-ray crystallography are not feasible due to difficulties in obtaining suitable single crystals. mdpi.comnih.gov The technique requires only millimolar or lower concentrations, making it suitable for samples that are limited in quantity. nih.gov
The intensity of an ECD signal is directly proportional to the concentration difference between the two enantiomers in a sample. nih.gov This linear relationship forms the basis for determining the enantiomeric excess (e.e.). For a pair of enantiomers, such as the (R)- and (S)-isomers of a chiral this compound analogue, their ECD spectra will be mirror images of each other. The (R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, while the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov
A sample containing only one enantiomer (an enantiopure sample) will display the maximum ECD signal intensity. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and will produce no ECD signal. nih.gov For samples with a partial excess of one enantiomer, the magnitude of the ECD signal will be proportional to the e.e.
To quantify the enantiomeric excess, a calibration curve can be constructed by measuring the ECD spectra of samples with known e.e. values. By plotting the differential extinction coefficient (Δε) at the wavelength of maximum absorption versus the known enantiomeric excess, a linear relationship is established. The e.e. of an unknown sample can then be determined by measuring its Δε and interpolating from this calibration curve. nih.gov
Table 1: Illustrative ECD Data for the Determination of Enantiomeric Excess of a Hypothetical Chiral this compound Analogue
| Sample Composition (%R / %S) | Enantiomeric Excess (% e.e.) | Wavelength of Maximum Absorption (λmax) | Observed Differential Extinction Coefficient (Δε) at λmax (M⁻¹cm⁻¹) |
| 100 / 0 | 100% R | 215 nm | +10.0 |
| 75 / 25 | 50% R | 215 nm | +5.0 |
| 50 / 50 | 0% (Racemic) | 215 nm | 0.0 |
| 25 / 75 | 50% S | 215 nm | -5.0 |
| 0 / 100 | 100% S | 215 nm | -10.0 |
While ECD can readily determine enantiomeric excess based on signal intensity, assigning the absolute stereochemistry (i.e., definitively identifying which enantiomer is R and which is S) requires a more sophisticated approach. This is because the sign of the Cotton effect is an empirical property that cannot be independently used to assign configuration without a reference. nih.gov
The modern and most reliable method for determining absolute configuration involves a combination of experimental ECD measurements and quantum chemical calculations, often using Density Functional Theory (DFT). nih.govresearchgate.net The process generally follows these steps:
Conformational Analysis: The first step involves a computational search for all possible stable conformations of the molecule, such as an this compound analogue. This is crucial as the experimentally observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution. researchgate.net
ECD Spectrum Calculation: For each stable conformer of a chosen enantiomer (e.g., the R-isomer), the ECD spectrum is calculated using time-dependent DFT (TD-DFT). researchgate.net
Boltzmann Averaging: The calculated ECD spectra of the individual conformers are then averaged based on their relative Boltzmann populations to generate a final theoretical spectrum for that enantiomer.
Comparison with Experimental Data: The calculated ECD spectrum is then compared to the experimental spectrum obtained from the purified enantiomeric sample. A good match between the sign, intensity, and shape of the theoretical and experimental spectra allows for the unambiguous assignment of the absolute configuration. nih.gov If the calculated spectrum for the R-isomer matches the experimental spectrum, the sample is confirmed to have the R configuration. If the calculated spectrum is a mirror image of the experimental one, the sample has the S configuration.
This combined experimental and computational approach has become a routine and powerful tool in stereochemical analysis, providing a high degree of confidence in the assignment of absolute configuration for complex chiral molecules, including novel piperidine derivatives. mdpi.comnih.gov
Computational Chemistry and Theoretical Studies on N Methyl 4 Trifluoromethylpiperidine Systems
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and various molecular properties of N-Methyl-4-trifluoromethylpiperidine. northwestern.edulsu.edu These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about the molecule's geometry, energy, and electron distribution. nih.gov
The introduction of the highly electronegative trifluoromethyl (CF3) group significantly influences the electronic properties of the piperidine (B6355638) ring. The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential around the fluorine atoms of the CF3 group and the nitrogen atom, while regions of positive potential would be located on the hydrogen atoms.
Table 1: Calculated Dipole Moments of Related Piperidine Structures Note: This table presents theoretical data for illustrative purposes, showing the influence of substituents on the dipole moment. Actual values for this compound would require specific calculations.
| Compound | Dipole Moment (Debye) |
|---|---|
| Piperidine | ~1.1 D |
| N-Methylpiperidine | ~0.9 D |
| 4-Fluoropiperidine | ~1.8 D |
| This compound | Estimated > 2.5 D |
The six-membered piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. slideshare.net For this compound, two primary chair conformers are of interest: one with the trifluoromethyl group in an axial position and one with it in an equatorial position. Additionally, the N-methyl group can also be in either an axial or equatorial position.
Quantum chemical calculations are used to determine the relative energies of these different conformers. nih.gov The energetic landscape reveals the most stable (lowest energy) conformation and the energy barriers to interconversion between different conformers. rsc.org Generally, bulky substituents like the trifluoromethyl group prefer the equatorial position to minimize steric clashes (1,3-diaxial interactions) with the axial hydrogen atoms on the ring. The preference of the N-methyl group is more complex and can be influenced by other substituents. Computational studies suggest that for many N-alkylpiperidines, the equatorial conformer is more stable. nih.gov
Table 2: Relative Conformational Energies Note: The following values are illustrative, based on general principles of conformational analysis. Specific computational studies are needed for precise energy differences in this compound.
| Conformer (CF3 group / N-Methyl group) | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Equatorial / Equatorial | 0.00 (Reference) | Most Stable |
| Axial / Equatorial | > 2.5 | Less Stable |
| Equatorial / Axial | ~0.5 | Less Stable |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.orgmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent like water or a non-polar organic solvent.
These simulations provide insights into:
Solvation: How solvent molecules arrange themselves around the solute and the energetics of this interaction.
Conformational Dynamics: The transitions between different chair and boat conformations of the piperidine ring in real-time. rsc.org
Transport Properties: Predicting properties like diffusion coefficients.
The fluorinated nature of the CF3 group can lead to specific interactions with solvents, influencing the molecule's solubility and partitioning behavior, which MD simulations are well-suited to explore.
Prediction of Reactivity and Reaction Mechanisms through Transition State Modeling
Computational chemistry can predict the reactivity of this compound by modeling potential reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states , chemists can determine the activation energy for a given reaction. A lower activation energy implies a faster reaction rate.
For instance, reactions involving the nitrogen lone pair (e.g., protonation, alkylation) or substitution reactions on the piperidine ring can be modeled. Transition state theory allows for the calculation of reaction rate constants, providing a theoretical framework to understand and predict chemical reactivity without performing the experiment.
In Silico Studies of Molecular Recognition and Interactions with Theoretical Biological Targets
The term in silico refers to computational studies, particularly in the context of drug discovery and molecular biology. dovepress.comresearchgate.net Techniques like molecular docking are used to predict how a molecule like this compound might bind to the active site of a protein or other biological macromolecule. nih.govnih.gov
These studies involve:
Obtaining the 3D structure of a target protein (from databases like the Protein Data Bank).
Computationally "placing" the this compound molecule into the protein's binding site in various orientations.
Using a scoring function to estimate the binding affinity for each orientation.
The results can suggest potential biological targets for the molecule and provide a rationale for its observed activity (if any). The trifluoromethyl group is often used in medicinal chemistry to enhance binding affinity, metabolic stability, and bioavailability, and in silico studies can help rationalize these effects at a molecular level. researchgate.netnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Heterocycles
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.net For classes of compounds like fluorinated heterocycles, QSPR can be a powerful predictive tool.
The process involves:
Assembling a dataset of molecules with known experimental properties (e.g., boiling point, solubility, pKa).
Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features.
Using machine learning or statistical methods to build a mathematical equation linking the descriptors to the property. nih.govresearchgate.net
Once a robust QSPR model is developed for fluorinated piperidines, it can be used to predict the properties of new, unsynthesized molecules like this compound, accelerating the design and screening process. nih.govresearchgate.net These models are valuable for estimating properties that are difficult or time-consuming to measure experimentally.
N Methyl 4 Trifluoromethylpiperidine As a Versatile Molecular Building Block in Advanced Chemical Synthesis
General Design Principles for Fluorinated Heterocycles in Medicinal Chemistry Research
The use of fluorinated heterocycles in drug design is guided by a set of well-established principles aimed at enhancing a compound's pharmacological profile. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl group found in N-Methyl-4-trifluoromethylpiperidine, can profoundly influence a molecule's properties in several beneficial ways. chim.itrsc.org
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This inherent strength makes molecules more resistant to metabolic degradation by enzymes, particularly cytochrome P450s. mdpi.com By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability. mdpi.com
Lipophilicity and Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group, for instance, is highly lipophilic and can enhance a molecule's ability to cross cell membranes. mdpi.commdpi.comresearchgate.netmdpi.com This improved membrane permeability can lead to better oral bioavailability and more effective transport to the target site. mdpi.com
Binding Affinity and Conformation: The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, enabling unique intermolecular interactions such as dipole-dipole, dipole-charge, and weak hydrogen bonds with biological targets like proteins and enzymes. chim.it These interactions can significantly enhance binding affinity and selectivity. mdpi.com Furthermore, the steric bulk and electronic properties of the trifluoromethyl group can influence the conformation of the piperidine (B6355638) ring, locking it into a specific shape that is optimal for binding to a receptor's active site. chim.itmq.edu.au
Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby basic functional groups, such as the nitrogen atom in the piperidine ring. rsc.org This modification can be crucial for optimizing a drug's solubility and ensuring it is in the correct ionization state for target interaction and cellular uptake.
The trifluoromethyl group is often employed as a bioisostere for a methyl group. mdpi.com While similar in size, its distinct electronic properties can protect a reactive methyl group from metabolic oxidation and introduce favorable electronic interactions, leading to improved potency and a better pharmacological profile. mdpi.comnih.gov
Table 1: Effects of Fluorine and Trifluoromethyl Group Incorporation in Medicinal Chemistry
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. mdpi.com |
| Lipophilicity | Increased (especially with CF3) | Enhances membrane permeability and bioavailability. mdpi.commdpi.commdpi.com |
| Binding Affinity | Enhanced | Enables unique electrostatic and hydrogen bonding interactions with target proteins. chim.it |
| Acidity/Basicity (pKa) | Altered | The electron-withdrawing nature of fluorine modifies the pKa of nearby functional groups. rsc.org |
| Conformation | Influenced | Steric and electronic effects can favor specific molecular shapes for optimal target binding. chim.it |
Application in the Synthesis of Research Probes for Biological Systems
The unique nuclear properties of fluorine make trifluoromethylated compounds, including those derived from this compound, highly valuable as molecular probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov ¹⁹F NMR is a powerful analytical technique for studying biological systems due to several advantageous properties of the ¹⁹F nucleus:
High Natural Abundance: The ¹⁹F isotope has 100% natural abundance. nih.gov
High Sensitivity: It possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H NMR. nih.gov
No Background Signal: Since naturally occurring organofluorine compounds are extremely rare, biological systems have virtually no background ¹⁹F signal, leading to clean and easily interpretable spectra. nih.gov
These features allow for the use of trifluoromethylated molecules as non-invasive probes to monitor biological processes in real-time. For example, a substrate molecule functionalized with a trifluoromethyl group can be introduced into an enzymatic assay. As the enzyme metabolizes the substrate into a product, the chemical environment around the CF3 group changes, resulting in a distinct shift in the ¹⁹F NMR signal. By tracking the disappearance of the substrate's signal and the appearance of the product's signal, researchers can precisely measure enzyme kinetics and activity. nih.gov
The this compound scaffold can be incorporated into larger molecules designed to interact with specific enzymes or receptors. The resulting probes can provide valuable information on ligand binding, conformational changes, and metabolic pathways without the need for radioactive or fluorescent labels. This makes it a powerful tool for drug discovery and for elucidating the mechanisms of action of various enzymes. nih.gov
Utility in the Development of Agrochemicals with Tuned Properties
The same principles that make fluorinated compounds valuable in medicine also apply to the development of modern agrochemicals. Approximately 30% of all agrochemicals contain fluorine, a testament to the element's ability to enhance performance and stability. The trifluoromethyl group is a particularly common motif in herbicides, fungicides, and insecticides. nih.govresearchgate.net
Incorporating the this compound scaffold or related trifluoromethyl-heterocycle structures into potential agrochemicals can lead to several improvements:
Increased Efficacy and Potency: The trifluoromethyl group can enhance the binding of the molecule to its target enzyme or receptor in the pest, increasing its potency and allowing for lower application rates. researchgate.net
Enhanced Stability: The chemical robustness conferred by the C-F bond makes these agrochemicals more resistant to environmental degradation from UV light, heat, and soil microbes. This leads to longer-lasting pest control.
Improved Target Specificity: By fine-tuning the electronic and steric properties of a molecule, the trifluoromethyl group can help improve its selectivity, ensuring it affects the target pest while having minimal impact on the crop and non-target organisms.
Systemic Activity: Modulating lipophilicity can improve the systemic uptake and transport of the chemical within the plant, which is crucial for protecting new growth from pests and diseases.
Trifluoromethylpyridine derivatives are key components in a number of commercial agrochemicals. nih.gov For example, compounds containing this structural motif have been successfully developed as herbicides that inhibit critical plant enzymes. nih.gov The this compound building block provides a versatile platform for synthesizing new agrochemical candidates with precisely tuned properties for improved performance and environmental compatibility. agropages.com
Table 2: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine Moiety
| Compound Name | Agrochemical Type | Mode of Action |
| Fluazifop-butyl | Herbicide | ACCase inhibitor |
| Flupyrsulfuron-methyl | Herbicide | ALS inhibitor |
| Picoxystrobin | Fungicide | Quinone outside inhibitor (QoI) |
| Flonicamid | Insecticide | Chordotonal organ modulator |
| Fluopyram | Fungicide/Nematicide | Succinate dehydrogenase inhibitor (SDHI) |
This table lists examples of agrochemicals containing the broader trifluoromethylpyridine structure to illustrate the importance of this class of compounds. Data sourced from multiple research articles. nih.gov
Role in the Creation of Novel Materials and Specialty Chemicals
The exceptional stability of the carbon-fluorine bond is a key attribute in the field of materials science. Fluorinated compounds often exhibit high thermal stability and resistance to chemical attack, making them suitable for use in demanding environments. While high-performance polymers like Polytetrafluoroethylene (Teflon) are well-known examples, smaller fluorinated building blocks like this compound can be used to synthesize specialty chemicals and advanced materials with unique properties.
The trifluoromethyl group can impart a high degree of hydrophobicity and lipophobicity, leading to materials with very low surface energy. This property is exploited in the creation of waterproof and oil-proof coatings. Incorporating the this compound unit into polymers or surface modifiers could yield materials with enhanced durability and repellent properties.
Furthermore, the electronic properties and stability of such fluorinated building blocks make them candidates for inclusion in specialty chemicals like lubricants, hydraulic fluids, and liquid crystals, where resistance to oxidation and thermal breakdown is critical. The polarity induced by the CF3 group can also be utilized in the design of materials with specific dielectric properties for electronics applications.
Construction of Diverse Compound Libraries based on the this compound Scaffold
In modern drug discovery, research often begins by screening large collections of compounds, known as compound libraries, against a biological target. The concept of a "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple biological targets, making it a fertile starting point for developing new drugs. nih.gov The piperidine ring is considered a privileged scaffold, as it is a common feature in many natural products and FDA-approved drugs. researchgate.net
This compound serves as an excellent starting scaffold for the construction of diverse compound libraries through a process known as diversity-oriented synthesis. nih.gov The piperidine ring offers multiple points for chemical modification. By attaching a wide variety of different chemical groups (R-groups) to the nitrogen atom or the carbon atoms of the ring, chemists can rapidly generate thousands of unique, yet related, compounds.
The process involves:
Scaffold Selection: Starting with the this compound core, which already has desirable properties like metabolic stability and lipophilicity due to the CF3 group.
Diversity-Generating Reactions: Employing a range of chemical reactions to attach different functional groups at various positions on the piperidine ring.
Library Creation: Assembling a large collection of these newly synthesized molecules.
These libraries can then be screened to identify "hits"—compounds that show activity against a specific biological target. The pre-installed trifluoromethyl group ensures that all compounds in the library share a baseline of favorable drug-like properties. This scaffold-based approach accelerates the discovery of new lead compounds for pharmaceuticals and other bioactive agents by systematically exploring the chemical space around a proven molecular core. nih.govmedchemexpress.com
Structure Activity Relationship Sar Studies of N Methyl 4 Trifluoromethylpiperidine Derivatives Excluding Clinical Outcomes
Systematic Modification of the N-Methyl Group and Piperidine (B6355638) Ring Substituents
The biological properties of piperidine-containing compounds are highly contingent on the nature and placement of substituents on the heterocyclic ring. researchgate.net SAR studies on N-methyl-4-trifluoromethylpiperidine derivatives systematically investigate the impact of altering the N-methyl group and introducing additional substituents to the piperidine core.
N-Methyl Group Modification: The N-methyl group itself is a critical component. While it may seem like a simple substituent, its presence can significantly influence a molecule's profile. In some contexts, N-methylation can enhance binding affinity or alter selectivity for a biological target. For instance, in studies of tetrahydroisoquinoline derivatives, methylation of the piperidine ring led to an 18-fold increase in affinity for κ-opioid receptors. nih.gov Modifications often involve replacing the methyl group with other small alkyl groups (ethyl, propyl) or functional groups to probe the steric and electronic requirements of the target binding pocket. These changes can also impact the compound's basicity (pKa), which in turn affects its absorption, distribution, and excretion characteristics.
Piperidine Ring Substituents: The introduction of additional substituents onto the carbon atoms of the piperidine ring is a common strategy to explore and optimize activity. The location, size, and electronic nature of these substituents are crucial variables. For example, SAR studies on piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA explored a variety of substituents, including halogens and phenoxyphenyl groups, to understand their impact on activity and physicochemical properties. nih.gov The goal is often to identify "hot spots" on the ring where substitution leads to favorable interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces.
The following table summarizes the general effects observed when modifying these positions, based on common findings in medicinal chemistry.
| Modification Site | Type of Modification | Potential Impact on Molecular Properties |
| N-Methyl Group | Replacement with larger alkyl groups (e.g., ethyl, propyl) | May increase steric hindrance, potentially affecting binding affinity; can alter lipophilicity. |
| Replacement with functionalized chains | Can introduce new interaction points (e.g., hydrogen bonding) or alter solubility. | |
| Removal of the methyl group (secondary amine) | Increases hydrogen bond donor capacity; alters basicity and polarity. | |
| Piperidine Ring | Addition of small alkyl groups | Can fill hydrophobic pockets in a binding site, potentially increasing potency. |
| Addition of polar groups (e.g., -OH, -NH2) | May form specific hydrogen bonds with the target; can increase hydrophilicity. | |
| Addition of halogens (e.g., -F, -Cl) | Alters electronic distribution and can form halogen bonds; impacts lipophilicity. |
Influence of Trifluoromethyl Position and Stereochemistry on Theoretical Biological Interactions
The trifluoromethyl (CF3) group is a favored substituent in medicinal chemistry due to its unique electronic properties and steric profile. researchgate.net Its placement on the piperidine ring and the resulting stereochemistry of the molecule are critical determinants of its theoretical interaction with biological targets.
Positional Isomerism: The location of the CF3 group (e.g., at the 2, 3, or 4-position) significantly alters the molecule's shape and electronic landscape.
4-Position: Placing the CF3 group at the 4-position, as in the parent compound, creates a symmetric substitution pattern that can influence how the molecule fits into a binding site. It is distal to the nitrogen atom, minimizing direct electronic influence on the amine's basicity.
2-Position (α-position): A CF3 group at the 2-position places the strongly electron-withdrawing group adjacent to the nitrogen atom. This has a profound effect on the basicity of the amine, typically lowering its pKa. This modulation of basicity can be crucial for optimizing pharmacokinetic properties or avoiding off-target effects. The synthesis of such α-trifluoromethylpiperidines is an area of active research. mdpi.com
3-Position: A CF3 group at the 3-position introduces chirality, leading to (R) and (S) enantiomers. These enantiomers will have identical physicochemical properties but may interact differently with a chiral biological target, such as a receptor or enzyme, often resulting in one enantiomer being significantly more potent than the other.
Exploration of Bioisosteric Replacements within the Trifluoromethylpiperidine Scaffold
Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of enhancing desired properties while maintaining or improving biological activity. cambridgemedchemconsulting.comnih.gov In the context of the this compound scaffold, bioisosteric replacements can be applied to the trifluoromethyl group, the piperidine ring, or the N-methyl group.
Trifluoromethyl Group Bioisosteres: The CF3 group itself is often used as a bioisostere for other groups. For example, it can serve as a metabolically stable replacement for a methyl or chloro group. mdpi.com Conversely, other groups can be used to replace the CF3 group to probe the importance of its specific properties.
Replacement for CF3: Groups like a cyano (-CN), nitro (-NO2), or other halogenated alkyl groups might be explored. For example, replacing a nitro group with a trifluoromethyl group has been shown to increase metabolic stability in certain scaffolds. researchgate.net
Classical vs. Non-classical Bioisosteres: Classical bioisosteres have a similar size and electronic configuration, while non-classical bioisosteres may differ more significantly but still produce similar biological effects.
Scaffold Hopping and Ring Bioisosteres: The entire piperidine ring can be replaced with other cyclic systems in a process known as "scaffold hopping." nih.gov This is a more drastic modification aimed at discovering novel chemical classes with similar biological activity but potentially improved properties.
Alternative Rings: Other six-membered rings like piperazine or morpholine could be used, introducing additional heteroatoms that can alter polarity and hydrogen bonding potential.
Spirocyclic Scaffolds: Replacing the piperidine with an azaspirocycle, such as an azaspiroheptane, has been explored as a strategy to reduce lipophilicity while maintaining a three-dimensional structure. researchgate.net
The table below provides examples of potential bioisosteric replacements for different parts of the scaffold.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Trifluoromethyl (-CF3) | Cyano (-CN), Pentafluoroethyl (-C2F5) | To modulate electronics, lipophilicity, and metabolic stability. |
| Piperidine Ring | Pyrrolidine, Azetidine, Piperazine, Morpholine, Azaspiro[3.3]heptane | To alter ring size, polarity, basicity, and vectoral exit points for substituents. |
| N-Methyl (-CH3) | N-Ethyl (-CH2CH3), N-Cyclopropyl | To probe steric limits of the N-substituent binding pocket. |
Modulating Molecular Lipophilicity and Metabolic Stability for Enhanced Design
A central challenge in drug design is optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilicity and metabolic stability are two critical parameters that are heavily influenced by the this compound scaffold.
Impact of Fluorination: While single fluorine atoms can sometimes lower lipophilicity in certain contexts, the CF3 group consistently increases it. researchgate.net
Strategies to Reduce Lipophilicity: To balance the lipophilic contribution of the CF3 group, medicinal chemists can introduce polar groups elsewhere on the scaffold or exchange the piperidine ring for a less lipophilic bioisostere. For example, replacing a piperidine with a morpholine or an azaspirocycle can lead to a significant reduction in logD. researchgate.net
Metabolic Stability: The metabolic stability of a drug candidate determines its half-life and duration of action. The this compound scaffold contains features that can either enhance or detract from stability.
N-Dealkylation: The N-methyl group is a common site for metabolic oxidation by cytochrome P450 enzymes, leading to N-demethylation. This can be a primary clearance pathway.
Oxidation of the Piperidine Ring: The carbon atoms of the piperidine ring can also be sites of metabolic oxidation.
The Role of the CF3 Group: The CF3 group is exceptionally stable to metabolic degradation. Its electron-withdrawing nature can also shield adjacent positions from metabolism, a phenomenon known as "metabolic blocking." This is a key reason for its frequent use in drug design. researchgate.net For instance, replacing a metabolically vulnerable methyl group with a CF3 group can protect that position from oxidation. mdpi.com
Recent strategies have focused on composite parameters like Lipophilic Metabolism Efficiency (LipMetE), which assesses metabolic stability in the context of lipophilicity, to guide the design of compounds with an optimal balance of properties for a desired pharmacokinetic profile. nih.gov Modifications that improve metabolic stability in piperidine analogues have been a key focus of recent research. nih.gov
Emerging Trends and Future Directions in N Methyl 4 Trifluoromethylpiperidine Research
Development of Sustainable and Environmentally Benign Synthetic Approaches
The synthesis of fluorinated piperidines, including N-methyl-4-trifluoromethylpiperidine, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of synthesizing this compound is geared towards greener and more sustainable practices.
Key Developments:
Catalytic Hydrogenation: A significant advancement is the use of heterogeneous catalysis for the synthesis of fluorinated piperidines from readily available fluoropyridines. Palladium-catalyzed hydrogenation has been shown to be a robust method for this transformation, offering a more environmentally friendly alternative to traditional reducing agents. acs.org This method is noted for its tolerance to air and moisture, making it practical for larger-scale synthesis. acs.org
Flow Chemistry: The adoption of continuous flow chemistry presents an opportunity to improve the safety and efficiency of hazardous reactions often involved in fluorination. Flow reactors can enable better control over reaction parameters, reduce reaction times, and allow for the safe handling of reactive intermediates.
Alternative Solvents: Research into the use of greener solvents, such as water or ethanol, is gaining traction. For instance, the use of catalysts that are soluble and stable in such solvents, like 4,4′-trimethylenedipiperidine, is being explored as a safer alternative to volatile and flammable reagents. researchgate.net
One-Pot Syntheses: Multi-component reactions are being developed to construct complex piperidine (B6355638) rings in a single step, reducing the number of synthetic operations and minimizing waste. researchgate.net An iodine-catalyzed five-component reaction has been successfully used to synthesize trifluoromethyl-containing piperidines, demonstrating the efficiency of this approach. researchgate.net
Table 1: Comparison of Synthetic Approaches
| Method | Advantages | Challenges |
|---|---|---|
| Traditional Synthesis | Established Procedures | Use of hazardous reagents, multiple steps, waste generation |
| Catalytic Hydrogenation | Use of cheaper starting materials, robust, simple | Catalyst cost and recovery |
| Flow Chemistry | Improved safety, better control, scalability | Initial setup cost |
| Green Solvents | Reduced environmental impact, safer handling | Catalyst compatibility and solubility |
| One-Pot Reactions | High atom economy, reduced waste, fewer steps | Optimization of reaction conditions |
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. nih.gov For this compound derivatives, these computational tools offer a path to rapidly explore vast chemical space and predict key properties.
Predictive Modeling: A significant challenge in designing fluorinated compounds is accurately predicting their physicochemical properties, such as lipophilicity (LogP) and acidity/basicity (pKa), which are crucial for drug efficacy. chemrxiv.org Machine learning models are being trained on datasets of fluorinated compounds to improve the accuracy of these predictions, overcoming the limitations of standard methods. chemrxiv.orgblackthorn.ai
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed for various piperidine derivatives to establish relationships between their chemical structure and biological activity. tandfonline.comnih.govresearchgate.net These models, often built using genetic algorithms and multiple linear regression, can guide the design of new this compound analogs with enhanced potency and selectivity. tandfonline.comnih.gov
De Novo Design: Generative AI models can design novel molecular structures with desired properties from scratch. This approach can be used to create new this compound derivatives with optimized activity against specific biological targets.
Synthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes to target molecules, potentially identifying more sustainable or cost-effective pathways. acs.org
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Models to predict LogP, pKa, and other ADMET properties. chemrxiv.orgblackthorn.ai | More accurate in silico screening, reducing experimental costs. |
| QSAR Modeling | Establishing correlations between structure and biological activity. tandfonline.comnih.gov | Rational design of more potent and selective compounds. |
| ***De Novo* Design** | Generating novel molecular structures with desired characteristics. | Discovery of novel chemical entities with improved therapeutic profiles. |
| Retrosynthesis Planning | Predicting optimal synthetic routes to target compounds. acs.org | Accelerating synthesis and identifying more efficient pathways. |
Exploration of Novel Catalytic Systems for Efficient Functionalization
The precise modification of the piperidine ring is crucial for fine-tuning the properties of this compound derivatives. Novel catalytic systems are being explored to achieve selective C-H functionalization, allowing for late-stage modification of complex molecules.
Transition-Metal Catalysis: Transition metals like rhodium, palladium, and nickel are at the forefront of C-H activation research. researchgate.netmdpi.comnih.govmdpi.com These catalysts can enable the direct introduction of various functional groups at specific positions on the piperidine ring, which is traditionally a challenging transformation. researchgate.netmdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. chemrxiv.org This method allows for the generation of radical intermediates under gentle conditions, enabling a range of transformations that are not accessible with traditional methods. chemrxiv.org
Biocatalysis: Enzymes are being engineered to perform selective C-H oxidation on piperidine molecules. news-medical.net This biocatalytic approach offers high selectivity and operates under environmentally friendly conditions, making it an attractive option for sustainable synthesis. news-medical.net
Aza-Prins Cyclization: This reaction is a reliable method for constructing the piperidine ring from simpler starting materials. nih.gov The development of asymmetric variants of this reaction is a key area of research, aiming to produce enantioenriched piperidines with high stereocontrol. nih.gov
Advanced Applications in Chemical Biology and Proteomics Research (e.g., affinity probes for target identification)
The unique properties of the trifluoromethyl group make this compound an attractive scaffold for developing chemical probes to study biological systems.
¹⁹F NMR Spectroscopy: The fluorine atom in the trifluoromethyl group serves as an excellent nuclear magnetic resonance (NMR) probe. nih.govacs.orgacs.org ¹⁹F NMR is highly sensitive to the local chemical environment, making it a powerful tool for studying protein-ligand interactions. nih.govacs.orgacs.orgnih.govbruker.com Ligand-observed ¹⁹F NMR can be used to screen for binding to a target protein, while protein-observed ¹⁹F NMR can provide detailed information about conformational changes upon ligand binding. nih.govacs.orgbruker.com
Affinity-Based Protein Profiling (AfBPP): this compound can be incorporated into affinity-based probes for target identification and validation. nih.gov These probes typically contain a reactive group for covalent modification of the target protein and a reporter tag for detection and enrichment. frontiersin.org The trifluoromethyl group can enhance binding affinity and selectivity.
Photoaffinity Labeling (PAL): By incorporating a photoreactive group, such as a diazirine, into the this compound scaffold, photoaffinity probes can be created. enamine.net Upon UV irradiation, these probes form a covalent bond with their target protein, allowing for the identification of binding partners in complex biological samples. enamine.net
Q & A
Q. What are the optimal synthetic routes for N-Methyl-4-trifluoromethylpiperidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, piperidine derivatives can be synthesized using Na(OAc)3BH in dichloroethane (DCE) with acetic acid as a catalyst under reflux . Optimization strategies include:
- Catalyst screening : Testing alternatives like Pd/C or Raney Ni for hydrogenation steps.
- Temperature control : Gradual heating (e.g., 0°C to room temperature) to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction efficiency for intermediates .
Table 1 summarizes key reaction parameters from analogous piperidine syntheses:
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | Na(OAc)3BH, DCE, AcOH | 65–78 | |
| Nucleophilic Substitution | K₂CO₃, acetone, 4h | 72 |
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methyl and trifluoromethyl groups. For example, a singlet at ~2.3 ppm (¹H) corresponds to N-methyl, while ¹⁹F NMR shows CF₃ at ~-60 ppm .
- X-ray Crystallography : Resolves bond lengths and angles. A piperidine derivative (C₁₃H₁₇ClN₂O) was characterized with lattice parameters:
- a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 223.12 for [M+H]⁺) .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational chemistry predict the molecular interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Validate with molecular dynamics simulations (e.g., GROMACS) .
- Ab Initio Calculations : Analyze electron density and orbital interactions using Gaussian09 at the B3LYP/6-31G* level .
- SAR Analysis : Compare with analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify critical substituents .
Q. What strategies resolve contradictory data on the biological activity of this compound across assay systems?
- Methodological Answer :
- Assay Standardization : Control variables like pH, temperature, and cell passage number.
- Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays) .
- Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to aggregate data and identify outliers .
Q. How can researchers design experiments to probe the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors; analyze metabolites via LC-MS/MS.
- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Resources
- Synthesis Optimization : Refer to protocols in piperidine-based drug discovery .
- Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- Structural Characterization : Cross-reference COD (Crystallography Open Database) for crystallographic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
